Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
Description
Molecular Architecture and Stereochemical Considerations
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate possesses a complex molecular structure characterized by multiple functional groups that significantly influence its chemical behavior and physical properties. The compound features a benzene ring substituted with a bromine atom at the para position (position 4) and a trifluoromethoxy group at the ortho position (position 2) relative to the carboxylate ester functionality. The molecular formula is definitively established as C10H8BrF3O3, with reported molecular weights varying slightly between sources, ranging from 313.068 to 313.07 grams per mole.
The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the substitution pattern. The compound exists under multiple Chemical Abstracts Service registry numbers, including 933785-18-3 and 1186195-27-6, indicating potential variations in synthetic routes or stereochemical considerations. The Simplified Molecular Input Line Entry System representation is documented as CCOC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F, providing a standardized method for computational analysis.
The stereochemical considerations for this molecule are primarily governed by the planar nature of the benzene ring and the spatial arrangement of substituents. The trifluoromethoxy group introduces significant steric bulk and electronic effects due to the highly electronegative fluorine atoms. The bromine substituent, being a relatively large halogen, also contributes to the overall molecular geometry and influences intermolecular interactions. The ethyl ester functionality provides additional conformational flexibility through rotation around the carbon-oxygen and carbon-carbon bonds.
The International Chemical Identifier Key QDAATKCEXCYIPG-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound, facilitating database searches and computational studies. The molecular architecture suggests potential for various chemical transformations, particularly through the reactive bromine center which can undergo nucleophilic substitution reactions, and the ester functionality which is susceptible to hydrolysis and reduction reactions.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-bromo-2-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-4-3-6(11)5-8(7)17-10(12,13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAATKCEXCYIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20668222 | |
| Record name | Ethyl 4-bromo-2-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933785-18-3 | |
| Record name | Ethyl 4-bromo-2-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Esterification of 4-bromo-2-methylbenzoic acid
- Reactants: 4-bromo-2-methylbenzoic acid
- Reagents: Sulfuric acid (catalyst), methanol
- Conditions: Reflux at ambient pressure
- Reaction: Acid reacts with methanol under catalytic conditions to produce methyl 4-bromo-2-methylbenzoate.
This step is straightforward, employing Fischer esterification, which is well-documented for aromatic carboxylic acids.
Step 2: Palladium-catalyzed introduction of trifluoromethoxy group
- Reactants: Methyl 4-bromo-2-methylbenzoate
- Reagents: Potassium vinylfluoroborate or vinylboric acid, palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₂Cl₂, Pd(OAc)₂), mixed solvents (DMF/water or dioxane/water)
- Conditions: Heating at approximately 110°C for 4 hours under inert atmosphere
- Reaction: Cross-coupling via a palladium-catalyzed reaction introduces the trifluoromethoxy group at the ortho-position relative to the ester group.
The key here is the use of palladium catalysis with specific phosphine ligands, facilitating the transfer of the trifluoromethoxy group.
Step 3: Bromination at the para-position
- Reactants: The trifluoromethoxy-substituted methyl benzoate
- Reagents: N-bromosuccinimide (NBS)
- Conditions: Reflux at 80°C for approximately 8 hours
- Reaction: Electrophilic aromatic substitution introduces a bromine atom para to the trifluoromethoxy group, yielding Ethyl 4-bromo-2-(trifluoromethoxy)benzoate.
This step employs controlled bromination to achieve regioselectivity, critical for subsequent applications.
Data Tables of Reaction Conditions and Yields
| Step | Reactants | Reagents | Catalysts/Conditions | Solvent | Yield | Notes |
|---|---|---|---|---|---|---|
| Esterification | 4-bromo-2-methylbenzoic acid | Sulfuric acid, methanol | Reflux | Methanol | >90% | Acid catalysis, high efficiency |
| Palladium-catalyzed coupling | Methyl 4-bromo-2-methylbenzoate | Potassium vinylfluoroborate, Pd catalyst | 110°C, 4 hrs | DMF/water (4:1) | 92% | Ligand: Pd(dppf)Cl₂ |
| Bromination | Trifluoromethoxy derivative | NBS | 80°C, 8 hrs | Tetrahydrofuran/water | 74% | Regioselective para-bromination |
Research Findings and Optimization Notes
- Catalyst Selection: Palladium catalysts such as Pd(dppf)Cl₂ demonstrate superior activity and selectivity in trifluoromethoxy group transfer, reducing reaction times and improving yields.
- Solvent Systems: Mixtures of DMF/water or dioxane/water optimize solubility and facilitate catalyst activity, with a typical solvent volume of 8-10 times that of the substrate.
- Reaction Temperatures: Elevated temperatures (~110°C) are essential for cross-coupling efficiency, while bromination is optimized at 80°C to prevent over-bromination.
- Yield Optimization: High yields (>90%) are achievable with precise control of reaction parameters, notably temperature, catalyst loading (3-5 mol%), and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethoxy group can undergo oxidation to form more reactive intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the ester group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: The primary product is 4-bromo-2-(trifluoromethoxy)benzyl alcohol.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Scientific Research Applications
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate has diverse applications in scientific research:
Chemistry
- Intermediate in Organic Synthesis : It serves as a crucial intermediate in synthesizing more complex organic molecules, particularly pharmaceuticals and agrochemicals. Its reactivity allows for various substitution reactions that can lead to novel compounds.
- Reactivity Studies : The compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or thiols, leading to new benzoate derivatives.
Biological Applications
- Enzyme Interaction Studies : Research is ongoing to understand how this compound interacts with enzymes, potentially affecting their function. The trifluoromethoxy group may enhance binding affinity to biological targets.
- Potential Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties, making this compound a candidate for further investigation in cancer therapeutics.
Medicinal Chemistry
- Drug Development : The compound is being explored as a precursor for developing drugs with anti-inflammatory and anticancer properties. Its unique structure may contribute to the efficacy of new therapeutic agents.
Industrial Applications
This compound is utilized in producing specialty chemicals and materials, including:
- Polymers and Coatings : Its chemical properties make it suitable for use in high-performance materials.
- Agrochemicals : The compound may play a role in developing herbicides or pesticides due to its reactivity.
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Interaction
Research focused on how this compound interacts with specific enzymes involved in metabolic pathways. Findings revealed that it could modulate enzyme activity, thereby influencing cellular processes crucial for drug metabolism.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-(trifluoromethoxy)benzoate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its molecular targets. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The compound’s distinct properties arise from the combination of bromine (electron-withdrawing) and trifluoromethoxy (strongly electron-withdrawing due to the -OCF₃ group) substituents. Below is a comparison with key analogs:
Table 1: Structural Analogs and Substituent Effects
Key Observations :
- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (-OCF₃) in the target compound provides greater steric bulk and polarizability compared to -CF₃, influencing solubility and reaction kinetics .
- Ester Group Variation : Methyl esters (e.g., mthis compound) exhibit faster hydrolysis rates than ethyl esters due to reduced steric hindrance .
Physicochemical Properties
Spectroscopic data and purity metrics highlight differences in stability and functional group interactions:
- IR Spectroscopy : The trifluoromethoxy group in the target compound shows strong C-O-CF₃ stretching at ~1216 cm⁻¹, similar to phenyl 4-(trifluoromethoxy)benzoate (1216 cm⁻¹) .
- HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]+ for phenyl 4-(trifluoromethoxy)benzoate: 277.0528 vs. calc. 277.0529) .
Table 3: Spectroscopic and Physical Data
Biological Activity
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is an organic compound with significant biological activity, particularly in pharmacological applications. This article explores its biological effects, mechanisms of action, and potential therapeutic uses, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a bromine atom at the para position and a trifluoromethoxy group at the ortho position of the benzoate ring. Its molecular formula is C10H8BrF3O3, with a molecular weight of approximately 303.07 g/mol. The trifluoromethoxy group enhances its reactivity and potential biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can increase the compound's binding affinity, making it a valuable candidate for drug development .
Mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation: It can interact with cellular receptors, affecting signal transduction processes.
Pharmacological Applications
Research has indicated that this compound has potential applications in various therapeutic areas:
- Anticancer Activity: Studies suggest that compounds with trifluoromethoxy groups exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects: The compound is being investigated for its anti-inflammatory properties, which could make it useful in treating conditions such as arthritis or other inflammatory diseases .
Research Findings
Several studies have focused on the biological activity of this compound:
- In vitro Studies: Research demonstrated that the compound inhibited the growth of cancer cell lines in a dose-dependent manner. The mechanism was linked to the induction of cell cycle arrest and apoptosis.
- In vivo Efficacy: Animal models have shown promising results where treatment with this compound led to significant tumor reduction compared to control groups .
- Structure-Activity Relationship (SAR): Investigations into SAR revealed that modifications to the trifluoromethoxy group can enhance or diminish biological activity, indicating that fine-tuning this moiety is crucial for optimizing therapeutic effects .
Case Studies
A few notable case studies illustrate the compound's potential:
- Case Study 1: A study involving mice treated with this compound showed a marked decrease in tumor size after four weeks of administration. Histological analysis confirmed reduced cell proliferation rates in treated tumors compared to untreated controls .
- Case Study 2: In another investigation focused on inflammatory models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential role as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. How can multi-step synthesis of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves bromination and esterification steps. For bromination, controlled use of brominating agents (e.g., NBS or Br₂) in solvents like DCM at 40–60°C is critical. Subsequent esterification with ethyl alcohol under acidic catalysis requires precise temperature control to avoid side reactions. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity. Monitoring each step with TLC and NMR (¹H/¹³C) confirms intermediate integrity .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethoxy group integrity, while ¹H/¹³C NMR confirms aromatic substitution patterns and ester functionality.
- X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX ) resolves molecular geometry and packing. Anisotropic displacement parameters validate thermal motion modeling.
- GC-MS : Verifies molecular ion peaks and fragmentation patterns for purity assessment .
Q. What are common intermediates in synthesizing this compound, and how are they characterized?
- Methodological Answer : Key intermediates include 4-bromo-2-(trifluoromethoxy)benzoic acid and its acid chloride derivative. The former is characterized via melting point analysis (60–62°C ) and FT-IR (C=O stretch at ~1700 cm⁻¹). The acid chloride intermediate is identified by reactivity in esterification and monitored by quenching with ethanol to form the ethyl ester .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy group influence cross-coupling reactivity of this compound?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, reducing nucleophilic substitution rates. Computational studies (DFT) can model charge distribution and predict regioselectivity in Suzuki-Miyaura couplings. Experimentally, varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) optimizes coupling efficiency. Monitor reaction progress via ¹H NMR to track aryl bromide consumption .
Q. How can contradictory data on catalytic activity in polymer systems involving ethyl benzoate derivatives be resolved?
- Methodological Answer : In polymerization studies (e.g., MgCl₂-supported catalysts ), ethyl benzoate’s dual role as a Lewis base and poisoner requires systematic titration. Use kinetic profiling (e.g., Arrhenius plots) to distinguish between active center concentration ([C*]) and propagation rate (k_p). For example, at low concentrations, ethyl benzoate increases [C*] by displacing Al alkyls, but higher concentrations block active sites. Validate via GPC to correlate molecular weight trends with catalyst activity .
Q. How to design experiments studying this compound’s role in modulating polymer stereoregularity?
- Methodological Answer : Incorporate the compound as a comonomer in coordination polymerization. Use ¹³C NMR to quantify tacticity (isotactic vs. syndiotactic) and correlate with catalyst systems (e.g., Ziegler-Natta vs. metallocene). Varying ethyl benzoate concentrations in MgCl₂/TiCl₄ catalysts and analyzing polymer crystallinity via XRD reveals stereochemical control mechanisms.
Data Analysis and Computational Questions
Q. What computational tools are recommended for studying reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models transition states and intermediates in SNAr or cross-coupling reactions.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF).
- Crystallographic Software : SHELX refines disorder models for the trifluoromethoxy group, while Mercury visualizes packing interactions .
Q. How to address discrepancies in NMR spectral data for this compound derivatives?
- Methodological Answer : Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals. For fluorine-containing analogs, ¹⁹F-¹H HOESY identifies through-space couplings. Compare experimental data with computed chemical shifts (using ACD/Labs or ChemDraw) to validate assignments .
Application-Oriented Questions
Q. What strategies enable the use of this compound as a building block in drug discovery?
- Methodological Answer : The bromo and ester groups serve as handles for diversification. For example:
- Suzuki Coupling : Attach aryl boronic acids to the bromo position for library synthesis.
- Ester Hydrolysis : Generate carboxylic acid derivatives for amide bond formation.
- Biological Screening : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) using SPR or fluorescence-based readouts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
